molecular formula C23H18N2OS B4263633 N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide

N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide

Cat. No. B4263633
M. Wt: 370.5 g/mol
InChI Key: KCWMJAKMSZUKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It also exhibits a high binding affinity for specific biological molecules, which makes it a potential candidate for use as a fluorescent probe.
Biochemical and Physiological Effects:
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been shown to exhibit low toxicity in vitro and in vivo studies, making it a potential candidate for use in drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide is its high binding affinity for specific biological molecules, which makes it a potential candidate for use as a fluorescent probe. It also exhibits low toxicity in vitro and in vivo studies, which makes it a potential candidate for use in drug development. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential use as a therapeutic agent. Another potential direction is to optimize the synthesis method to achieve higher yields and purity of the compound. Additionally, further research could be done to explore its potential use as a fluorescent probe for detecting and imaging biological molecules.

Scientific Research Applications

N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties in various in vitro and in vivo studies. It has also been investigated for its potential use as a fluorescent probe for detecting and imaging biological molecules.

properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c26-22(20-13-19(20)16-7-2-1-3-8-16)25-23-24-21(14-27-23)18-12-6-10-15-9-4-5-11-17(15)18/h1-12,14,19-20H,13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWMJAKMSZUKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide
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